Researchers are investigating the potential of isoguvacine to model anxiety and depression in animals. Studies suggest that isoguvacine administration can induce anxiogenic (anxiety-producing) and depressogenic (depression-producing) effects in rodents. This allows scientists to study the underlying mechanisms of these disorders and evaluate potential therapeutic interventions [].
Isoguvacine's ability to activate GABA receptors makes it useful in epilepsy research. By inducing seizures in animal models, researchers can explore the mechanisms of seizure development and test the efficacy of anticonvulsant medications [].
Some studies suggest that dysfunction in the GABAergic system may contribute to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's. Isoguvacine can be used to study these connections and evaluate potential therapeutic strategies aimed at modulating GABA signaling [].
Due to its interaction with the GABA system, isoguvacine holds promise for developing medications for various neurological and psychiatric conditions. However, more research is needed to determine its safety and efficacy in humans [].
Isoguvacine is a chemical compound classified as a potent agonist of the gamma-aminobutyric acid A receptor, commonly referred to as GABAA receptor. It is structurally related to muscimol, another known GABAA receptor agonist, and is utilized primarily in scientific research to explore its pharmacological properties and effects on the central nervous system. The molecular formula of isoguvacine is , and it has a molar mass of approximately 127.143 g/mol .
Isoguvacine binds to the GABA<sub>A</sub> receptor, leading to the opening of chloride channels in the membrane of neurons. This increased chloride permeability results in inhibitory effects on neuronal activity, mimicking the action of GABA [].
Studies suggest isoguvacine acts at a distinct site on the GABA<sub>A</sub> receptor compared to GABA itself []. This unique binding site allows researchers to explore specific aspects of GABAergic function not readily accessible with GABA.
As a GABAA receptor agonist, isoguvacine induces inhibitory neurotransmission in the brain, leading to effects such as sedation and anxiolysis. In studies, it has been shown to provoke inward currents in dopamine neurons, which are entirely blocked by bicuculline, indicating its action on GABAA receptors . Its potency in activating various GABAA receptor subtypes—such as α1β2γ2S and α2β2γ2S—demonstrates its significant role in modulating neuronal excitability .
Isoguvacine can be synthesized through several methods. One notable approach involves the reaction of isonicotinic acid ethyl ester with substituted phenacyl bromides, leading to the formation of quaternary salts that can be reduced to yield isoguvacine. Alternative synthesis routes may also include modifications of existing GABA derivatives . The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.
Isoguvacine is primarily used in neuroscience research due to its ability to selectively activate GABAA receptors without affecting other neurotransmitter systems. This makes it a valuable tool for studying synaptic transmission and understanding disorders associated with GABAergic dysfunction, such as epilepsy and anxiety disorders. Furthermore, researchers are investigating its potential therapeutic applications as a sedative or anxiolytic agent .
Studies on isoguvacine's interactions with other compounds highlight its unique binding characteristics at GABAA receptors. Unlike some other GABA agonists, isoguvacine does not exhibit significant affinity for non-GABAergic sites, making it a more selective option for research purposes. Interaction studies have also explored how isoguvacine influences the binding of benzodiazepines at their respective sites on the GABAA receptor complex .
Isoguvacine shares structural similarities with several other compounds that act on GABAA receptors. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Muscimol | High | More potent but less selective; toxic properties |
| THIP (4-Aminobutyric acid) | Moderate | Better tolerated; penetrates blood-brain barrier |
| Piperidine-4-sulphonic acid | Low | Different mechanism; less effective at GABAA sites |
| 5-Hydroxytryptophan | Moderate | Precursor for serotonin; different receptor targets |
Isoguvacine's unique profile lies in its selectivity for GABAA receptors without significant off-target effects, making it an important compound for pharmacological study .
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight (Free Base) | 127.143 g/mol |
| Molecular Weight (Hydrochloride) | 163.60 g/mol |
The molecular structure of isoguvacine features a tetrahydropyridine ring with a carboxylic acid group attached at the 4-position [1]. This structural arrangement contributes to the compound's unique chemical properties and reactivity patterns that distinguish it from other related compounds [6].
The International Union of Pure and Applied Chemistry (IUPAC) name for isoguvacine is 1,2,3,6-tetrahydropyridine-4-carboxylic acid [1]. This systematic name precisely describes the molecular structure, indicating a tetrahydropyridine ring with a carboxylic acid substituent at the 4-position [3]. The common name "isoguvacine" is widely used in scientific literature and is derived from its structural relationship to guvacine, another naturally occurring compound [12].
Isoguvacine can be identified through various chemical identifiers that uniquely represent its structure. The Chemical Abstracts Service (CAS) registry number for isoguvacine in its free base form is 64603-90-3, while the hydrochloride salt form has the CAS number 68547-97-7 [4] [5]. These registry numbers serve as unique identifiers in chemical databases and literature [6].
Additional chemical identifiers include the International Chemical Identifier (InChI) string: InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9), and its condensed form, the InChIKey: KRVDMABBKYMBHG-UHFFFAOYSA-N [13]. The Simplified Molecular-Input Line-Entry System (SMILES) notation for isoguvacine is C1CNCC=C1C(=O)O, which provides a linear text representation of the molecular structure [6].
Table 2: Chemical Identity of Isoguvacine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1,2,3,6-Tetrahydropyridine-4-carboxylic acid |
| Common Name | Isoguvacine |
| CAS Number (Free Base) | 64603-90-3 |
| CAS Number (Hydrochloride) | 68547-97-7 |
| InChI | InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) |
| InChIKey | KRVDMABBKYMBHG-UHFFFAOYSA-N |
| SMILES | C1CNCC=C1C(=O)O |
These chemical identifiers collectively establish the unique identity of isoguvacine and facilitate its unambiguous identification in scientific databases, literature, and research communications [1] [3].
Isoguvacine exhibits distinct physical and chemical characteristics that influence its behavior in various environments. In its pure form, isoguvacine exists as a solid at room temperature [8]. The hydrochloride salt of isoguvacine appears as a white to slightly pale yellow crystalline powder [17] [20].
The solubility profile of isoguvacine is an important characteristic that affects its handling and application. Isoguvacine hydrochloride is soluble in water, making it suitable for aqueous applications [17]. However, aqueous solutions should be refrigerated if not used immediately to maintain stability [17]. In contrast, isoguvacine exhibits only slight solubility in methanol, indicating its preference for more polar solvents [17].
The acid-base properties of isoguvacine are characterized by its pKa value of 9.07 at 25°C, which indicates the pH at which half of the molecules are protonated [12]. This property influences the compound's ionization state and solubility under different pH conditions [12].
Table 3: Physical and Chemical Properties of Isoguvacine
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Color | White to slightly pale yellow |
| Solubility in Water | Soluble (refrigerate if not used immediately) |
| Solubility in Methanol | Slightly soluble |
| Stability in Neutral/Acidic Solutions | Stable |
| Stability in Basic Solutions | Less stable (free amine can oxidize easily) |
| Melting Point (Hydrochloride) | 280°C (decomposition) |
| pKa | 9.07 (25°C) |
The thermal properties of isoguvacine hydrochloride include a high melting point with decomposition occurring at approximately 280°C [20]. This thermal behavior provides insight into the compound's stability at elevated temperatures and its potential handling requirements during processing or analysis [8].
The chemical reactivity of isoguvacine is influenced by its functional groups, particularly the carboxylic acid moiety and the nitrogen-containing ring structure [1]. The carboxylic acid group can participate in acid-base reactions and form salts with bases, while the nitrogen atom can undergo protonation under acidic conditions [15].
The structural conformation of isoguvacine plays a crucial role in determining its chemical and biological properties. Isoguvacine features a tetrahydropyridine ring structure with a carboxylic acid group at the 4-position [1]. This cyclic structure imparts a semi-rigid conformation to the molecule, particularly in the vicinity of the carboxylate group [10].
From a stereochemical perspective, isoguvacine itself does not contain chiral centers and is therefore achiral [16]. The absence of stereogenic centers means that isoguvacine does not exhibit optical activity in its native form [10]. However, derivatives of isoguvacine, such as isoguvacine oxide (where an epoxy group replaces the double bond), can exist as enantiomers with distinct stereochemical properties [10].
The conformation of isoguvacine is characterized by a partially extended and almost planar arrangement, particularly when interacting with receptor sites [16]. This planar structure in the vicinity of the carboxylate group is believed to be important for its biological activity [10]. The tetrahydropyridine ring provides structural rigidity compared to more flexible compounds, which constrains the molecule into specific conformational states [16].
Table 4: Stereochemistry and Conformation of Isoguvacine
| Property | Description |
|---|---|
| Stereochemistry | Isoguvacine itself does not contain chiral centers and is achiral |
| Conformation | Semi-rigid conformation with a planar structure in the vicinity of the carboxylate group |
| Structural Rigidity | The tetrahydropyridine ring provides structural rigidity compared to more flexible compounds |
| Planarity | The molecule adopts a partially extended and almost planar conformation when binding to receptor sites |
| Epoxy Derivatives | Isoguvacine oxide derivatives (with an epoxy group replacing the double bond) exist as enantiomers with similar pharmacological properties |
Research on isoguvacine oxide derivatives has shown that the (+) and (-) enantiomers bind to receptor sites with almost identical affinity, suggesting that the stereochemical configuration at these positions does not significantly affect binding interactions [11]. This finding provides valuable insights into the structural requirements for receptor recognition and binding [10] [11].
The chemical stability of isoguvacine is a critical parameter that influences its storage, handling, and application in various settings. Understanding the stability profile of isoguvacine under different conditions is essential for maintaining its chemical integrity and ensuring reliable results in research applications [17].
Isoguvacine exhibits good thermal stability in its solid form, with the hydrochloride salt decomposing at approximately 280°C [20]. This relatively high decomposition temperature indicates that the compound is stable under normal ambient temperature conditions [8]. However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation [20].
The pH stability of isoguvacine varies depending on the solution conditions. The compound demonstrates good stability in neutral and acidic solutions, making it suitable for applications under these conditions [17]. However, in basic solutions, the free amine form of isoguvacine can oxidize more easily, leading to potential degradation [17]. This pH-dependent stability profile should be considered when preparing and storing isoguvacine solutions [12].
Table 5: Chemical Stability Parameters of Isoguvacine
| Parameter | Characteristics |
|---|---|
| Thermal Stability | Relatively stable; hydrochloride salt decomposes at approximately 280°C |
| pH Stability | Stable in neutral and acidic solutions; less stable in basic solutions |
| Storage Conditions | Store at room temperature; refrigerate aqueous solutions if not used immediately |
| Oxidative Stability | The free amine form can oxidize easily in basic solutions |
| Solution Stability | Aqueous solutions should be prepared fresh or refrigerated for short-term storage |
For optimal storage, solid isoguvacine can be maintained at room temperature [14]. However, aqueous solutions of isoguvacine should be refrigerated if not used immediately to preserve their integrity [17]. This precaution helps prevent potential degradation processes that might occur in solution over time [14].
The oxidative stability of isoguvacine is another important consideration, particularly for the free amine form in basic solutions where oxidation can occur more readily [17]. Protecting solutions from excessive exposure to air and using appropriate antioxidants when necessary may help maintain the chemical integrity of isoguvacine in solution [20].
The structure-activity relationships of isoguvacine provide valuable insights into how its molecular structure influences its chemical behavior and interactions. Isoguvacine represents a conformationally restricted analog of gamma-aminobutyric acid, featuring a tetrahydropyridine ring structure that constrains the molecule into specific conformational states [15].
One of the key structural features of isoguvacine is its limited conformational flexibility compared to more flexible compounds [15]. This restricted flexibility is due to the cyclic nature of the tetrahydropyridine ring, which locks the molecule into particular conformations [16]. This structural rigidity has significant implications for how isoguvacine interacts with various molecular targets [10].
The planar structure near the carboxylate group of isoguvacine is particularly important for its chemical interactions [10]. This planarity is believed to facilitate specific binding interactions through optimal alignment of the carboxylate group with complementary binding sites [16]. The semi-rigid nature of isoguvacine provides a balance between conformational constraint and the flexibility needed for effective binding [10].
Table 6: Structure-Activity Relationships of Isoguvacine
| Aspect | Description |
|---|---|
| Structural Comparison to Related Compounds | Isoguvacine is a conformationally restricted analog with a tetrahydropyridine ring structure |
| Conformational Flexibility | Limited conformational flexibility compared to more flexible compounds due to the cyclic structure |
| Structural Features Affecting Activity | The planar structure near the carboxylate group is important for binding interactions |
| Comparison to Related Compounds | More potent than isonipecotic acid but less potent than some other structurally related compounds |
Comparative studies have shown that isoguvacine is more potent than isonipecotic acid, another structurally related compound [10]. This difference in potency is attributed to the planar structure of isoguvacine in the vicinity of the carboxylate group, which may allow for more effective binding interactions [10]. However, isoguvacine is less potent than some other structurally related compounds, indicating that additional structural features beyond planarity also influence activity [16].
Irritant